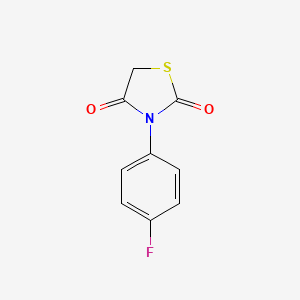

3-(4-fluorophenyl)thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIHEFJCOPTIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313440 | |

| Record name | 3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51964-22-8 | |

| Record name | NSC270116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)-2,4-THIAZOLIDINEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Conformational Analysis of 3 4 Fluorophenyl Thiazolidine 2,4 Dione Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and structural features of newly synthesized 3-(4-fluorophenyl)thiazolidine-2,4-dione derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information regarding the molecular framework, functional groups, and elemental composition.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound derivatives in solution. ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of individual protons and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the 4-fluorophenyl group typically appear as a multiplet or as two distinct doublets in the aromatic region (δ 7.0–8.0 ppm) due to fluorine-proton coupling. The methylene (B1212753) protons (CH₂) on the thiazolidine-2,4-dione ring are expected to show a singlet at approximately δ 4.1-4.5 ppm. semanticscholar.orgrsc.orgnih.gov For derivatives with a substituent at the 5-position, the methine proton signal is often observed as a singlet further downfield, around δ 7.7-8.1 ppm. nih.govnih.gov The imide proton (NH) of the thiazolidine-2,4-dione ring, if unsubstituted at the N-3 position, typically appears as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature. nih.govnih.govnih.gov

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. The two carbonyl carbons (C=O) of the thiazolidine-2,4-dione ring are characteristically found in the downfield region, typically between δ 165 and δ 175 ppm. nih.govnih.gov The methylene carbon (CH₂) of the ring appears around δ 40-50 ppm. nih.govnih.gov Carbons of the fluorophenyl ring exhibit signals in the aromatic region (δ 115–145 ppm), with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF). rsc.orgnih.gov

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the assignment of signals and providing unambiguous structural proof.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thiazolidine-2,4-dione Derivatives Data is generalized from various sources for illustrative purposes.

| Atom/Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons (Fluorophenyl) | 7.0 - 8.0 (m) | 115.0 - 145.0 |

| Methylene Protons (C5-H₂) | ~4.3 (s) rsc.orgnih.gov | ~44.0 nih.gov |

| Carbonyl Carbons (C2 & C4) | - | ~166.0 - 171.0 nih.govnih.gov |

| Imide Proton (N-H) | >10.0 (br s) nih.govnih.gov | - |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the two carbonyl (C=O) groups of the dione (B5365651) ring. These typically appear in the region of 1650-1750 cm⁻¹. rsc.orgnih.govnih.gov Often, two distinct peaks or a broad, intense peak can be observed, corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyls. The N-H stretching vibration of the thiazolidine (B150603) ring, when present, is observed as a band in the range of 3100-3500 cm⁻¹. rsc.orgmdpi.com

The aromatic C-H stretching vibrations of the fluorophenyl group are found just above 3000 cm⁻¹, while the in-ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. rsc.orglibretexts.org The C-N bond stretching is typically seen around 1150-1270 cm⁻¹. rsc.orgresearchgate.net The presence of the C-F bond is indicated by a strong absorption in the 1000-1250 cm⁻¹ region, though it may overlap with other vibrations.

Table 2: Characteristic IR Absorption Bands for this compound Data compiled from various sources. rsc.orgnih.govmdpi.comlibretexts.orgresearchgate.net

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| N-H (Imide) | Stretch | 3100 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Imide) | Stretch | 1650 - 1750 |

| C=C (Aromatic) | In-ring Stretch | 1400 - 1600 |

| C-N | Stretch | 1150 - 1270 |

| C-F | Stretch | 1000 - 1250 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. rsc.orgnih.gov

The mass spectrum typically shows a prominent molecular ion peak [M]⁺ or, more commonly, a protonated molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺, depending on the ionization technique used (e.g., Electrospray Ionization, ESI). nih.gov The observed m/z value is compared with the theoretically calculated value for the expected formula (C₉H₆FNO₂S), providing strong evidence for the compound's identity. rsc.org

Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragmentation pathways for thiazolidine-2,4-diones may involve the cleavage of the fluorophenyl group, loss of carbon monoxide (CO), or the opening of the heterocyclic ring. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Fluorophenyl Thiazolidinediones

Single-crystal X-ray diffraction analysis of compounds related to this compound reveals key structural parameters. nih.gov The bond lengths and angles within the fluorophenyl ring are consistent with those of a typical substituted benzene (B151609) ring. The C-F bond length is a characteristic feature. Within the thiazolidine-2,4-dione ring, the C-S, C-N, C-C, and C=O bond lengths are all within the normal ranges for such functionalities. nih.gov

Dihedral angles are particularly informative. The dihedral angle between the plane of the fluorophenyl ring and the plane of the thiazolidine-2,4-dione ring is a critical conformational parameter. In related structures, this angle can vary significantly, often showing that the two rings are not coplanar. For instance, in 2-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one, the fluorophenyl ring is almost perpendicular to the thiadiazole ring, which is nearly coplanar with the thiazolidinone ring. nih.gov This twisting is influenced by steric hindrance and crystal packing forces.

Table 3: Illustrative X-ray Crystallographic Data for a Thiazolidinone Derivative Data derived from a related structure for illustrative purposes. nih.gov

| Parameter | Description | Typical Value |

| Crystal System | - | Triclinic / Monoclinic |

| Space Group | - | P-1 / P2₁/c |

| Dihedral Angle | (Fluorophenyl Ring) / (Thiazolidinone Ring) | 80-90° |

| C=O Bond Length | Carbonyl bond distance | ~1.21 Å |

| C-N Bond Length | Amide C-N bond distance | ~1.38 Å |

| C-S Bond Length | Thioether bond distance | ~1.82 Å |

The five-membered thiazolidine-2,4-dione ring is a key structural motif. X-ray diffraction studies show that this ring is often nearly planar, but can adopt a slight envelope or twisted conformation. nih.govresearchgate.net The degree of planarity can be quantified by calculating the root-mean-square deviation (r.m.s.d.) of the ring atoms from a mean plane. In some crystal structures, the mean deviation from the plane is very small, indicating a high degree of planarity. nih.gov However, in other cases, one atom (often C5 or the S atom) may be slightly out of the plane defined by the other four atoms. The specific conformation adopted in the solid state is a result of minimizing intramolecular steric strain and maximizing favorable intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. kayseri.edu.tr

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H...F interactions)

The crystal packing and solid-state structure of this compound and its derivatives are governed by a network of weak non-covalent interactions. The analysis of these interactions is crucial for understanding the compound's physical properties and its behavior in biological systems. Computational tools such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) are instrumental in visualizing and quantifying these non-covalent interactions. researchgate.netresearch-nexus.net

Hydrogen bonds, while weak, play a significant role. In the crystal structure of a related compound, 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)thiazolidin-4-one, intermolecular C-H···O hydrogen bonds link the molecules together. nih.gov Intramolecular C-H···S and C-H···N hydrogen bonds were also observed within the molecule's structure. nih.gov The carbonyl oxygens of the thiazolidine-2,4-dione ring are potential hydrogen bond acceptors, capable of forming interactions that influence molecular conformation and packing.

Table 1: Summary of Observed Intermolecular Interactions in Fluorinated Thiazolidinone Derivatives

| Interaction Type | Description | Method of Analysis | Reference |

|---|---|---|---|

| H···H Contacts | Predominant interaction type, contributing significantly to the crystal packing. | Hirshfeld Surface Analysis | research-nexus.netnih.gov |

| C-H···O Hydrogen Bonds | Intermolecular bonds linking adjacent molecules via the carbonyl oxygen. | X-ray Crystallography, Hirshfeld Surface Analysis | nih.govresearchgate.net |

| C-H···N Hydrogen Bonds | Observed as an intramolecular interaction. | X-ray Crystallography | nih.gov |

| C-H···S Hydrogen Bonds | Observed as an intramolecular interaction. | X-ray Crystallography | nih.gov |

| C-H···F Interactions | Weak, stabilizing interactions involving the fluorine substituent. Their contribution is often assessed alongside other weak forces. | Periodic DFT Calculations, Hirshfeld Surface Analysis | scirp.orged.ac.uk |

| π-π Interactions | Stacking interactions between aromatic rings, identified by flat regions on the curvedness surface in Hirshfeld analysis. | Hirshfeld Surface Analysis | nih.gov |

Theoretical and Computational Structural Investigations

Theoretical and computational methods are indispensable for gaining a deeper understanding of the molecular structure, electronic properties, and conformational landscape of this compound. These in-silico approaches complement experimental data, providing insights that are often difficult to obtain through empirical methods alone.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the structural and electronic characteristics of thiazolidine-2,4-dione derivatives. nih.gov DFT calculations, particularly using the B3LYP functional combined with basis sets such as 6-311++G(d,p) or 6-311G(d,p), have been successfully employed to optimize molecular geometries. researchgate.net Research on structurally similar fluorinated thiazolidin-4-ones demonstrates a strong correlation between geometric parameters (bond lengths and angles) obtained from DFT calculations and those determined experimentally via single-crystal X-ray diffraction, affirming the reliability of the theoretical models. research-nexus.net

Beyond geometry optimization, DFT is used to explore the electronic properties of the molecule. research-nexus.net Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the FMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

These computational investigations provide a detailed picture of the molecule's electronic structure, helping to identify reactive sites for potential electrophilic and nucleophilic reactions. research-nexus.net

Table 2: Common DFT Methodologies and Applications for Thiazolidinone Derivatives

| Computational Method | Basis Set | Calculated Properties | Purpose | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Optimized Geometry, FMO Analysis, Reactivity Descriptors | Confirmation of experimental geometry and analysis of electronic properties. | researchgate.net |

| DFT (B3LYP) | 6-311G(d,p) | Molecular Structure, Electronic Properties | To compare theoretical results with experimental X-ray diffraction data. | research-nexus.net |

| DFT/TD-DFT | - | Non-linear Optical (NLO) Properties, Thermodynamic Parameters | To predict NLO behavior and stability under varying temperatures. | research-nexus.net |

| HF / DFT | 6-31G(d,p) | Optimized Geometry | Comparison of theoretical structures with X-ray diffraction data. | researchgate.net |

The thiazolidine-2,4-dione ring is not planar and can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to minima on its potential energy surface.

Energy minimization studies are performed using computational chemistry software to find the most stable (lowest energy) geometry of the molecule. For thiazolidine-2,4-dione analogues, semi-empirical methods like AM1 have been used to perform energy minimizations and calculate properties such as heats of formation and dipole moments.

More rigorous conformational analyses are conducted using DFT calculations. For related 5-substituted thiazolidin-4-one derivatives, a combination of DFT and 2D-NMR experiments has been used to elucidate the preferred conformations. These studies have shown that such molecules can adopt a stable exo conformation. Furthermore, DFT can be used to study the energy barriers between different conformers by mapping the reaction isomerization paths, which provides insight into the molecule's flexibility and the stability of its various forms.

Computational and in Silico Studies of 3 4 Fluorophenyl Thiazolidine 2,4 Dione and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method has been extensively applied to understand how thiazolidine-2,4-dione derivatives interact with various biological targets at the molecular level.

Thiazolidine-2,4-diones (TZDs) are well-established agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the PPARγ ligand-binding domain.

For instance, docking studies of TZD analogues reveal critical hydrogen bond interactions. The thiazolidine-2,4-dione core is often observed forming hydrogen bonds with key residues such as Serine289, Arginine288, and Cysteine285. mdpi.com In one study, the binding mode of rosiglitazone (B1679542), a known PPARγ agonist, showed a binding affinity of -94.38 kcal/mol, forming five hydrogen bonds. mdpi.com The thiazolidine-2,4-dione head group specifically interacted with Serine289 and Arginine288, while the linker oxygen atom bonded with Cysteine285. mdpi.com The central phenyl ring of the ligand typically occupies a hydrophobic pocket created by residues including Phenylalanine363, Phenylalanine282, and Isoleucine341. mdpi.com Other analyses have shown that different analogues achieve favorable binding energies, such as -7.8, -7.6, and -7.5 Kcal/mol, which are comparable to or better than the reference drug rosiglitazone (-7.4 Kcal/mol). researchgate.net The partial agonism of some derivatives has been attributed to a specific hydrogen bond interaction with the SER342 amino acid. vensel.org

| Compound/Analog | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Rosiglitazone (Reference) | PPARγ | -94.38 | Ser289, Arg288, Cys285 | mdpi.com |

| Rosiglitazone (Reference) | PPARγ | -7.4 | Not Specified | researchgate.net |

| TZD Analog 7a | PPARγ | -7.8 | Not Specified | researchgate.net |

| TZD Analog 7f | PPARγ | -7.6 | Not Specified | researchgate.net |

| TZD Analog 7e | PPARγ | -7.5 | Not Specified | researchgate.net |

| TZD Analog 4h | PPARγ | Not Specified | SER342 | vensel.org |

The antiangiogenic potential of thiazolidine-2,4-dione derivatives has been linked to their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis. nih.gov Docking simulations have been crucial in identifying the binding interactions within the ATP-binding pocket of VEGFR-2.

Validation of docking protocols is often achieved by re-docking a known inhibitor, such as Sorafenib, into the VEGFR-2 active site, which yielded a docking score of -9.284 kcal/mol in one study. nih.gov Newly synthesized thiazolidine-2,4-dione hybrids have demonstrated strong binding affinities, with values ranging from -7.723 to -9.900 kcal/mol. nih.gov

Specific interactions for potent analogues include the formation of hydrogen bonds with key amino acids in the hinge region and the DFG (Asp-Phe-Gly) motif of the kinase. For example, one potent inhibitor, compound 12a, formed two hydrogen bonds with the key amino acids Glu885 and Asp1046 in the DFG motif. nih.gov Another analogue, compound 5g, showed an affinity value of -81.06 kcal/mol and formed four hydrogen bonds, with the carbonyl group of its acetamide (B32628) linker interacting with Threonine854 and the carbonyl at position-4 of the thiazolidine-2,4-dione ring bonding with Methionine793. rsc.org These interactions help to anchor the inhibitor within the active site, preventing the binding of ATP and subsequent receptor activation.

| Compound/Analog | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Sorafenib (Reference) | VEGFR-2 | -9.284 | Not Specified | nih.gov |

| Coumarin-based TZD derivatives | VEGFR-2 | -7.723 to -9.900 | Not Specified | nih.gov |

| Analog 12a | VEGFR-2 | Not Specified | Glu885, Asp1046 | nih.gov |

| Analog 5g | VEGFR-2 | -81.06 | Thr854, Met793 | rsc.org |

| Analog 4g | VEGFR-2 | -77.08 | Thr854, Met793 | rsc.org |

Beyond PPARγ and VEGFR-2, computational studies have explored the interaction of thiazolidine-2,4-dione derivatives with other targets, notably other tyrosine kinases like Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Several analogues have been designed as dual inhibitors of both VEGFR-2 and EGFR. nih.govresearchgate.net

Docking studies reveal that these compounds can effectively bind to the ATP pocket of EGFR. For example, potent derivatives were found to inhibit a mutated form, EGFRT790M, with IC50 values as low as 0.12 and 0.14 µM. nih.gov The binding modes within EGFR are often similar to those observed in VEGFR-2, involving interactions with key gatekeeper and hinge region residues. nih.govrsc.org This dual inhibitory action is a promising strategy in cancer therapeutics, and docking studies are essential for designing compounds with the desired polypharmacology. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For thiazolidine-2,4-dione derivatives, QSAR models have been developed to predict their antihyperglycemic and anticancer activities. researchgate.netmdpi.com

These models are built using various molecular descriptors, which can be thermodynamic, topological, or charge-dependent parameters, calculated from the 3D structure of the molecules. nih.gov In one study targeting protein tyrosine phosphatase 1B (PTP1B), a robust QSAR model was constructed using multiple linear regression (MLR), achieving a high correlation coefficient (R²) of 0.942. mdpi.com The reliability of such models is confirmed through cross-validation techniques like the leave-one-out (LOO) method. researchgate.netmdpi.com

These QSAR models provide valuable insights into the structural features that are crucial for activity. For example, a 3D-QSAR study indicated that the presence of electron-withdrawing groups, such as fluorine or trifluoromethyl (CF3), on the N-phenyl ring of the thiazolidine-2,4-dione scaffold is critical for potent anticancer activity. ymerdigital.com Such findings are instrumental in guiding the design of new, more potent analogues by highlighting which substitutions are likely to enhance biological effects. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations have been applied to the most promising thiazolidine-2,4-dione analogues to validate their binding modes and stability within the target's active site. researchgate.netrsc.org

These simulations, often run for nanoseconds, track the atomic movements of the ligand-protein system. A key metric for stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over the simulation time indicates that the ligand remains securely bound in its predicted orientation. vensel.org

Studies have shown that key hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the MD simulation, confirming the stability of the binding pose. vensel.org For example, an MD simulation of a potent PPARγ partial agonist, compound 4h, showed that it retained its crucial hydrogen bond interaction with SER342 over a 100 ns simulation. vensel.org Similarly, simulations of VEGFR-2 inhibitors have authenticated the high affinity and accurate binding predicted by docking studies. nih.gov

Pharmacological and Biological Activities of 3 4 Fluorophenyl Thiazolidine 2,4 Dione Derivatives

Antidiabetic and Insulin (B600854) Sensitizing Properties

Derivatives of 3-(4-fluorophenyl)thiazolidine-2,4-dione have emerged as promising agents for the management of type 2 diabetes mellitus due to their potent insulin-sensitizing effects. Their mechanism of action primarily involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid homeostasis.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Thiazolidinediones are well-established agonists of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages. nih.govresearchgate.net The activation of PPARγ by TZD derivatives modulates the transcription of a cascade of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity. nih.govnih.gov The binding of the TZD ligand to PPARγ induces a conformational change in the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their expression. nih.gov

The quintessential structure of PPARγ agonists includes a hydrophilic head (the TZD ring), a central aromatic ring, and a hydrophobic tail. nih.gov The 3-(4-fluorophenyl) group in the discussed derivatives often serves as part of the core structure that influences the binding affinity and efficacy at the PPARγ receptor.

Modulation of Glucose and Lipid Metabolism

Upon activation of PPARγ, this compound derivatives exert profound effects on both glucose and lipid metabolism. A primary outcome is the enhancement of glucose uptake in peripheral tissues, particularly in muscle and adipose tissue. This is partly achieved by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. nih.gov

In vivo studies on diabetic rat models have demonstrated the hypoglycemic potential of TZD derivatives. For instance, some derivatives, when administered to alloxan-induced diabetic rats, have shown a significant reduction in blood glucose levels over a treatment period. mdpi.comnih.gov Furthermore, these compounds can also favorably modulate lipid profiles. Research has indicated that treatment with certain TZD derivatives can lead to a decrease in triglyceride levels. nih.gov This regulation of lipid levels is crucial as dyslipidemia is a common comorbidity in type 2 diabetes.

Improvement of Insulin Sensitivity in In Vitro and In Vivo Models

The hallmark of this compound derivatives is their ability to improve insulin sensitivity. In vitro, the effects are studied in cell lines such as 3T3-L1 adipocytes. In these models, the compounds can enhance insulin-stimulated glucose uptake.

In vivo evidence from studies using dexamethasone-induced diabetic rat models has shown that novel TZD derivatives can produce a significant hypoglycemic effect, comparable to that of established drugs like pioglitazone (B448). nih.gov For example, one study reported that a TZD derivative, C40, which consists of a 1,3-thiazolidine-2,4-dione head and a salicylaldehyde (B1680747) moiety, was able to establish euglycemia in diabetic rats by the end of a 3-week treatment period. nih.govsemanticscholar.org Another derivative, C81, containing a 2-fluoro-4-chlorobenzaldehyde moiety, also attenuated elevated blood glucose levels. nih.govsemanticscholar.org These findings underscore the potential of these compounds to combat insulin resistance, a fundamental pathology in type 2 diabetes. nih.gov

Anticancer and Antitumor Potentials

Beyond their metabolic effects, derivatives of this compound have garnered attention for their significant anticancer properties. Their mechanisms of action in this context are multifaceted, involving the inhibition of key signaling pathways and direct antiproliferative effects on cancer cells.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer therapies. nih.gov Several studies have identified TZD derivatives as potent inhibitors of VEGFR-2. nih.govplos.orgnih.gov

The inhibitory activity of these compounds against VEGFR-2 has been demonstrated through in vitro kinase assays. For instance, a series of novel 2,4-dioxothiazolidine derivatives were synthesized and tested for their VEGFR-2 inhibitory potential, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the standard inhibitor sorafenib. nih.govnih.gov The structure-activity relationship (SAR) studies suggest that the substitutions on the TZD scaffold play a crucial role in determining the inhibitory potency against VEGFR-2. researchgate.net

| Compound | VEGFR-2 IC₅₀ (µM) | Reference |

| Derivative 15 | 0.081 | nih.gov |

| Derivative 19 | 0.323 | nih.gov |

| Derivative 20 | 0.21 | nih.gov |

| Derivative 22 | 0.079 | nih.gov |

| Derivative 23 | 0.328 | nih.gov |

| Derivative 24 | 0.203 | nih.gov |

| Sorafenib (Reference) | 0.046 | nih.gov |

Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of this compound have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. This has been consistently shown in numerous in vitro studies using assays such as the MTT assay. nih.govnih.gov

These compounds have been tested against cell lines including those from breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), colon cancer (Caco-2), and leukemia. nih.govplos.orgnih.govnih.gov The cytotoxic effects are often dose-dependent, with some derivatives showing potent activity with low micromolar IC₅₀ values. For example, one study reported a derivative (compound 14a) with an IC₅₀ of 1.5 µM against the Caco-2 cell line. plos.org Another study highlighted a derivative (compound 18) that exhibited significant antiproliferative activity against human lung, breast, and liver cancer cells, with IC₅₀ values lower than the reference drug irinotecan. nih.gov

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 14a | Caco-2 | 1.5 | plos.org |

| Compound 14a | HepG2 | 31.5 | plos.org |

| Compound 15 | HT-29 | 13.56 | nih.gov |

| Compound 15 | A-549 | 17.8 | nih.gov |

| Compound 15 | HCT-116 | 15.2 | nih.gov |

| Compound 18 | A549 | Not specified | nih.gov |

| Compound 18 | HepG2 | Not specified | nih.gov |

| Compound 18 | MCF-7 | Not specified | nih.gov |

| Compound 22 | HepG2 | 2.04 | nih.gov |

| Compound 22 | MCF-7 | 1.21 | nih.gov |

| 5d (NSC: 768619/1) | Leukemia SR | 2.04 | nih.govresearchgate.net |

| 5d (NSC: 768619/1) | NCI-H522 (Non-Small Cell Lung) | 1.36 | nih.govresearchgate.net |

| 5d (NSC: 768619/1) | COLO 205 (Colon) | 1.64 | nih.govresearchgate.net |

| 5d (NSC: 768619/1) | SK-MEL-2 (Melanoma) | 1.64 | nih.govresearchgate.net |

| 5d (NSC: 768619/1) | RXF 393 (Renal) | 1.15 | nih.govresearchgate.net |

| 5d (NSC: 768619/1) | MDA-MB-468 (Breast) | 1.11 | nih.govresearchgate.net |

Induction of Apoptosis and Cell Cycle Arrest

Thiazolidine-2,4-dione (TZD) derivatives have been shown to possess anticancer properties by triggering apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines. nih.govnih.gov This mechanism is crucial for halting the proliferation of cancer cells. nih.gov

Research into novel 2,4-dioxothiazolidine derivatives has identified compounds with significant anti-proliferative effects. For instance, one derivative demonstrated potent activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov This specific compound was found to increase the total apoptotic rate in MCF-7 cells and induce cell cycle arrest at the S phase, a critical checkpoint for DNA replication. nih.gov The induction of apoptosis is a key strategy in cancer therapy, and various thiazolidinone-based compounds have been studied for this effect. mdpi.com For example, certain 4-thiazolidinone (B1220212) derivatives have been shown to significantly increase the activity of caspase-3, a key executioner enzyme in the apoptotic pathway, in both normal and cancer cell lines at concentrations of 50 and 100 µM. mdpi.com

Further studies have synthesized new series of thiazolidine-2,4-diones designed to target specific pathways involved in cancer progression, such as the VEGFR-2 pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). plos.org One such derivative, compound 14a , was particularly effective against colon cancer (Caco-2) and liver cancer (HepG-2) cells. plos.org The ability of these compounds to halt the cell cycle and initiate apoptosis underscores their potential as templates for the development of new anticancer agents. nih.govnih.gov

Table 1: Selected Thiazolidine-2,4-dione Derivatives and their Effects on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 22 | MCF-7 (Breast Cancer) | Increased apoptosis, Cell cycle arrest at S phase | 1.21 | nih.gov |

| Compound 22 | HepG2 (Liver Cancer) | Anti-proliferative | 2.04 | nih.gov |

| Compound 14a | Caco-2 (Colon Cancer) | Anti-proliferative | 1.5 | plos.org |

| Compound 14a | HepG-2 (Liver Cancer) | Anti-proliferative | 31.5 | plos.org |

| Les-3166 | A549, SH-SY5Y, CACO-2 | Increased caspase-3 activity (apoptosis induction) | 50-100 | mdpi.com |

Anti-inflammatory Activities

Thiazolidine-4-one derivatives are recognized for their anti-inflammatory properties, which are attributed to their ability to interfere with key inflammatory pathways. researchgate.netmdpi.com

Cyclooxygenase (COX) Inhibition

A primary mechanism behind the anti-inflammatory effect of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Thiazolidinone derivatives have been specifically investigated as inhibitors of COX-1 and COX-2. nih.gov The development of selective COX-2 inhibitors is a significant goal in anti-inflammatory drug research, as this isoform is primarily induced during inflammation, and its inhibition is associated with therapeutic effects, while inhibition of the constitutively expressed COX-1 is linked to gastrointestinal side effects. researchgate.net

Research has focused on designing thiazolidinone derivatives that show high selectivity for COX-2. nih.govutrgv.edu For example, a series of new pyrazolyl-thiazolidinone derivatives were synthesized and evaluated for their COX inhibitory activity. Compounds 16a , 16b , and 18f from this series demonstrated significant selective COX-2 inhibition, with selectivity indices of 134.6, 26.08, and 42.13, respectively, indicating a much higher potency for COX-2 over COX-1. semanticscholar.org Molecular modeling studies have further supported these findings, showing how these derivatives can fit into the active site of the COX-2 enzyme. nih.govutrgv.edu

Modulation of Inflammatory Mediators and Pathways

Beyond COX inhibition, thiazolidinone derivatives modulate other critical inflammatory pathways. They have been shown to inhibit the production of inducible nitric oxide synthase (iNOS) and down-regulate inflammatory signaling pathways like NF-κB and MAPKs in lipopolysaccharide (LPS)-induced macrophage cells. researchgate.net The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Furthermore, some thiazolidine (B150603) derivatives are reported to exert their anti-inflammatory effects through agonistic activity on peroxisome proliferator-activated receptors (PPARs). researchgate.net The EGFR–ERK pathway, which is also involved in some inflammatory conditions, represents another potential target for these compounds. semanticscholar.org The ability of a compound designated as thia-2 to significantly reduce both acute and chronic inflammation in rat models suggests the involvement of these multiple mechanisms. researchgate.net

Antimicrobial Activities

The thiazolidine-2,4-dione scaffold is a versatile structure that has been extensively used to develop agents with broad-spectrum antimicrobial activity. nih.govnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have confirmed the efficacy of thiazolidine-2,4-dione derivatives against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net A series of newly synthesized derivatives were evaluated for their antibacterial activity against strains such as Bacillus licheniformis, Staphylococcus aureus (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). nih.gov

The introduction of different substituents onto the thiazolidine-2,4-dione core has been shown to significantly influence antibacterial potency. For instance, a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized, with the most active compounds exhibiting a minimum inhibitory concentration (MIC) of 3.91 mg/L against Gram-positive strains. nih.gov This activity was comparable or even superior to reference antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov Another study synthesized 5-[(Substituted Phenylamino)benzylidine]thiazolidine-2,4-dione derivatives and found that those substituted with hydroxyl, methoxy, nitro, and chloro groups on the aryl ring displayed good antibacterial activity against B. subtilis, P. aeruginosa, E. coli, and S. aureus. researchgate.net The structural diversity of these derivatives allows for the fine-tuning of their antibacterial spectrum and potency. ijcrt.org

Table 2: Antibacterial Activity of Selected Thiazolidine-2,4-dione Derivatives

| Bacterial Strain | Compound Type | Activity/Result | Source |

|---|---|---|---|

| S. aureus (Gram-positive) | Chlorophenylthiosemicarbazone hybrids | MIC = 3.91 mg/L for most active compounds | nih.gov |

| S. epidermidis (Gram-positive) | Chlorophenylthiosemicarbazone hybrids | MIC = 3.91 mg/L for most active compounds | nih.gov |

| E. coli (Gram-negative) | 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogs | Moderate activity reported | nih.gov |

| P. aeruginosa (Gram-negative) | 4-Thiazolidinone derivatives (Les-3166, Les-5935, Les-6009) | Anti-biofilm activity | mdpi.com |

Antifungal Efficacy against Pathogenic Fungi

In addition to their antibacterial properties, thiazolidine-2,4-dione derivatives have demonstrated significant antifungal activity against various human and plant pathogenic fungi. nih.govnih.gov This includes activity against yeasts like Candida species and dermatophytes, which are responsible for common skin infections. nih.govmdpi.com

Research has shown that certain 5-Arylidene-2,4-thiazolidinediones exhibit high fungistatic and fungicidal activity, causing morphological changes in the cell walls of Candida yeast. nih.gov A series of thiazolidine-2,4-dione derivatives were screened for their in vitro antifungal activity against Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Lycopodium sp., and Penicillium notatum, with substitutions on the arylidene moiety enhancing the broad-spectrum antifungal effects. nih.gov Hybrid compounds combining the thiazolidine-2,4-dione nucleus with a triazole moiety have also been synthesized, yielding compounds with potent activity against C. albicans, multidrug-resistant C. auris, and various dermatophytes, with MIC values as low as 0.003 µg/mL. mdpi.com These findings highlight the potential of this chemical class in addressing the challenge of fungal infections. nih.govnanobioletters.com

Table 3: Antifungal Activity of Selected Thiazolidine-2,4-dione Derivatives

| Fungal Strain | Compound Type | Activity/Result | Source |

|---|---|---|---|

| Candida spp. | 5-Arylidene-2,4-thiazolidinediones | High fungistatic and fungicidal activity | nih.gov |

| Aspergillus niger | Thiazolidine-2,4-dione derivatives | Broad-spectrum antifungal activity | nih.gov |

| Candida albicans | Hybrid triazole-thiazolidinedione derivatives | MIC as low as 0.003 µg/mL | mdpi.com |

| Trichophyton mentagrophytes | 3,5-disubstituted thiazolidine-2,4-diones | Topical antifungal action | mdpi.com |

Anti-biofilm Properties

The ability of microorganisms to form biofilms is a significant contributor to persistent infections and antibiotic resistance. Thiazolidine-2,4-dione derivatives have emerged as promising agents that can combat these complex microbial communities.

Research has shown that thiazolidine-2,4-dione derivatives are capable of disrupting preformed biofilms. Specifically, certain derivatives were found to disrupt approximately 50% of established biofilms of multidrug-resistant Staphylococcus aureus. nih.govresearchgate.net Further studies have synthesized and evaluated hybrid compounds for their efficacy against biofilm formation. One such study investigated a series of 2-aryl-3-aminothiazolidin-4-one derivatives containing a 1,2,4-triazole (B32235) moiety. Within this series, a hybrid compound featuring a 4-fluorophenyl group at the 2-position of the thiazolidine ring and a 4-nitrophenyl substituent on the 1,2,4-triazole ring (compound 31n ) demonstrated notable anti-biofilm potential against S. aureus. mdpi.com This particular derivative exhibited a half-maximal inhibitory concentration (IC₅₀) of 12.5 µg/mL for biofilm inhibition, a potency higher than the standard antibiotic ciprofloxacin, which had an IC₅₀ of 25 µg/mL in the same study. mdpi.com

Another class of related compounds, 4-thioxo-thiazolidin-2-ones, which are analogues of thiazolidine-2,4-diones, have also shown significant activity. While these were more effective against planktonic (free-floating) S. aureus cells, the thiazolidine-2,4-dione derivatives demonstrated a more pronounced ability to disrupt the mature biofilm structure. nih.gov

Table 1: Anti-biofilm Activity of a this compound Derivative

| Compound | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Hybrid 31n | Staphylococcus aureus | IC₅₀ (Biofilm Inhibition) | 12.5 µg/mL | mdpi.com |

Antileishmanial Activity

Leishmaniasis remains a significant global health issue, and the development of new, effective treatments is a priority. Thiazolidine-2,4-dione derivatives have been identified as a promising scaffold for novel antileishmanial drugs. nih.govresearchgate.net

Studies have evaluated these compounds against various Leishmania species. In one investigation, a series of 16 thiazolidine-2,4-dione derivatives were tested against Leishmania infantum and Leishmania braziliensis. nih.gov The results indicated that the lipophilicity of substituents on the benzylidene ring influenced the potency. Compound 2b was the most potent against L. infantum with a half-maximal effective concentration (EC₅₀) of 23.45 ± 4.54 µM, while compound 2a was most effective against L. braziliensis (EC₅₀ = 44.16 ± 5.77 µM). nih.gov These derivatives are believed to exert their effect by targeting pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for parasite survival. nih.gov

In a more extensive study, a library of 61 derivatives of 5-styryl-thiazolidine-2,4-dione was synthesized and tested against L. infantum promastigotes. mdpi.comnih.gov A key finding was the importance of a nitro group on the phenyl ring, particularly at the meta-position. The hit compound from this series, 14c , which features a cyanomethyl group at the N-3 position of the thiazolidine-2,4-dione ring and a meta-nitrostyryl moiety, displayed significant antileishmanial activity (EC₅₀ = 7 µM). mdpi.comnih.gov It also showed favorable selectivity, with low cytotoxicity against human cell lines. nih.gov Further investigation into its mechanism suggested that compound 14c acts as a prodrug, which is bioactivated by the parasite's nitroreductase enzyme. mdpi.comnih.gov

Table 2: Antileishmanial Activity of this compound Derivatives

| Compound | Target Organism | Activity Metric | Result (µM) | Reference |

|---|---|---|---|---|

| Compound 2a | Leishmania braziliensis | EC₅₀ | 44.16 ± 5.77 | nih.gov |

| Compound 2b | Leishmania infantum | EC₅₀ | 23.45 ± 4.54 | nih.gov |

| Compound 14c | Leishmania infantum | EC₅₀ | 7 | mdpi.comnih.gov |

Other Reported Biological Activities (e.g., ERK Pathway Modulation)

Beyond their antimicrobial and antiparasitic effects, thiazolidine-2,4-dione derivatives have been investigated for their role in modulating cellular signaling pathways, particularly those relevant to cancer.

One study identified a derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione (2) , as a dual inhibitor of two critical signaling cascades: the Raf/MEK/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov By inhibiting these pathways, the compound was shown to suppress cell proliferation, induce apoptosis, and cause cell cycle arrest in human leukemia cells, highlighting its potential as a lead for developing new anticancer agents. nih.gov

The modulation of the ERK pathway by the thiazolidinedione (TZD) class of compounds has been observed in other contexts as well. For instance, the TZD drug troglitazone (B1681588) was found to induce the phosphorylation of ERK in human prostate cancer cells. nih.gov This effect was mediated by a MEK-dependent pathway but was independent of the classical PPARγ receptor activation typically associated with TZDs. nih.gov This suggests that the thiazolidine-2,4-dione core structure itself can engage with and modulate key components of cellular growth signaling pathways. The potential of this scaffold in oncology is further underscored by the fact that several TZD analogues have entered clinical trials as tyrosine kinase inhibitors for cancer treatment. researchgate.net

Table 3: Other Biological Activities of Thiazolidine-2,4-dione Derivatives

| Compound | Activity | Target Pathway/Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione (2) | Anticancer | Raf/MEK/ERK and PI3K/Akt pathways in U937 leukemia cells | Inhibited cell proliferation, induced apoptosis | nih.gov |

| Troglitazone | ERK Pathway Modulation | PC-3 and C4-2 human prostate cancer cells | Induced ERK phosphorylation via a MEK-dependent pathway | nih.gov |

Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl Thiazolidine 2,4 Dione Derivatives

Influence of Substitutions on the 4-Fluorophenyl Ring on Biological Activity

The electronic properties of substituents on the N-3 phenyl ring play a crucial role in modulating the biological activity of thiazolidinedione derivatives. The 4-fluoro substituent itself is a weak electron-withdrawing group that can enhance membrane permeability and metabolic stability. researchgate.net

Studies on various N-phenylthiazolidinones have shown that the nature of substituents on the phenyl ring significantly impacts their therapeutic potential, including anticancer and antimicrobial activities. For instance, in a series of 5-benzylidene-2,4-thiazolidinedione derivatives, the presence of electron-withdrawing groups on the N-3 phenyl ring was found to be favorable for certain biological activities. e3s-conferences.org Conversely, the introduction of electron-donating groups on the phenyl ring has been shown to decrease anticancer activity in some contexts. nih.gov

In the context of antimicrobial activity, the electronic nature of the substituents on the N-aryl ring can dictate the spectrum of activity. For example, some studies have indicated that electron-withdrawing groups on the phenyl ring enhance antifungal activity, while electron-donating groups may increase antibacterial activity against specific strains. science.govresearchgate.net

The position of the substituent on the phenyl ring is also critical. A study on fluorinated thiazolidin-4-one derivatives as potential anticancer agents revealed that derivatives with fluorine atoms at both meta-positions of the aromatic ring exhibited promising anticancer potential compared to those with ortho- or para-substitutions. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

| Base Scaffold | Substituent on Phenyl Ring | Observed Biological Activity | Reference |

| Thiazolidine-2,4-dione | Electron-withdrawing groups | Generally enhanced antifungal and some anticancer activities | e3s-conferences.orgscience.gov |

| Thiazolidine-2,4-dione | Electron-donating groups | Generally enhanced antibacterial activity against specific strains; decreased anticancer activity in some series | nih.govresearchgate.net |

| Thiazolidin-4-one | 3,5-difluoro | Promising anticancer potential | researchgate.net |

Role of the N-3 Substitution on Ligand-Target Affinity and Selectivity

The substituent at the N-3 position of the thiazolidine-2,4-dione ring is a key determinant of ligand-target affinity and selectivity. The 4-fluorophenyl group at this position can engage in various non-covalent interactions with biological targets, including hydrophobic and halogen bonding interactions.

Furthermore, N-3 substitution is critical for targeting other enzymes. For instance, in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), another target for diabetes and obesity, the N-3 substituent can be modified to enhance binding affinity and selectivity. nih.gov The introduction of specific functionalities at this position can lead to interactions with key amino acid residues in the active site of the enzyme. nih.gov

The steric and electronic properties of the N-3 substituent also play a role in the inhibition of other targets like aldose reductase, where the substituent can influence the orientation of the molecule within the active site. tandfonline.com

Impact of Substitutions at C-5 of the Thiazolidine-2,4-dione Ring on Pharmacological Profile

The C-5 position of the thiazolidine-2,4-dione ring is a common site for modification, often through Knoevenagel condensation to introduce an arylidene moiety. This substitution significantly impacts the pharmacological profile of the resulting compounds. The 5-benzylidene group, in particular, has been extensively studied and is a key feature in many biologically active TZDs. bohrium.comnih.gov

The nature and substitution pattern of the benzylidene ring at C-5 are critical for activity. For instance, in a series of 5-benzylidene-3-(4-fluorophenyl)thiazolidine-2,4-dione derivatives, the substituents on the benzylidene ring were found to modulate anticancer activity against various cell lines. bohrium.com The presence of certain groups can enhance cytotoxicity towards cancer cells.

In the context of antimicrobial activity, substitutions on the 5-benzylidene moiety can lead to potent compounds. For example, the introduction of halogen and hydroxy groups on the benzylidene ring has resulted in compounds with high antifungal activity. mdpi.com

Moreover, the C-5 substituent can influence the mechanism of action. For some anticancer derivatives, the 5-benzylidene moiety is crucial for inducing apoptosis and cell cycle arrest in cancer cells. nih.gov The electronic nature of the substituents on the 5-benzylidene ring can also affect the activity, with electron-withdrawing groups often enhancing the biological effects. nih.gov

Table 2: Influence of C-5 Substitutions on Biological Activity

| Core Structure | C-5 Substituent | Biological Activity | Reference |

| 3-(4-Fluorophenyl)thiazolidine-2,4-dione | Substituted benzylidene | Anticancer | bohrium.com |

| 3-Aryl-thiazolidine-2,4-dione | Benzylidene with halogen and hydroxy groups | Antifungal | mdpi.com |

| Thiazolidine-2,4-dione | Alkylbenzylidene | Anticancer, Antimicrobial | nih.gov |

| Thiazolidine-2,4-dione | Benzylidene with electron-withdrawing groups | Enhanced antibacterial and antioxidant activity | nih.gov |

Correlation between Physicochemical Parameters and Biological Response

The biological response of this compound derivatives is often correlated with their physicochemical properties, such as lipophilicity (logP) and acidity (pKa). The fluorine atom in the 4-position of the phenyl ring influences these parameters. Fluorine substitution is known to increase lipophilicity, which can enhance membrane permeability and cellular uptake. researchgate.net

The pKa of the N-H proton in the thiazolidine-2,4-dione ring is another important parameter. The acidity of this proton can be influenced by the electronic nature of the N-3 substituent. nih.gov This acidity is crucial for the interaction with certain biological targets, such as PPARγ, where the ionized TZD headgroup forms key interactions. nih.gov The introduction of a 4-fluorophenyl group can modulate this acidity, thereby affecting the binding affinity.

Rational Design Principles Derived from SAR for Fluorinated Thiazolidinediones

The collective SAR data for this compound and related derivatives provide several rational design principles for developing new therapeutic agents.

Fine-tuning Phenyl Ring Substitution: The electronic and steric properties of substituents on the 4-fluorophenyl ring can be systematically varied to optimize a specific biological activity. For example, introducing additional electron-withdrawing groups may enhance anticancer or antifungal activity. e3s-conferences.orgscience.gov

Strategic N-3 Modification: While the 4-fluorophenyl group is a common starting point, further modifications or even its replacement with other aryl or heteroaryl rings can be explored to improve target selectivity and reduce off-target effects. The goal is often to design partial agonists or selective inhibitors to achieve a better therapeutic window. nih.gov

Diverse C-5 Substitutions: The C-5 position offers a versatile point for introducing a wide range of substituents, most notably via a benzylidene linker. The design of hybrid molecules by incorporating other pharmacologically active moieties at this position is a promising strategy to develop multi-target agents. researchgate.net

Optimizing Physicochemical Properties: A balance between lipophilicity and hydrophilicity is crucial for favorable pharmacokinetic properties. The strategic placement of fluorine atoms and other functional groups can be used to modulate logP and pKa to improve absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

By integrating these design principles, medicinal chemists can rationally develop novel this compound derivatives with enhanced potency, selectivity, and improved therapeutic profiles for various diseases.

Mechanistic Investigations of 3 4 Fluorophenyl Thiazolidine 2,4 Dione Action

Elucidation of Molecular Mechanisms in PPARγ Activation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a primary target for the thiazolidinedione class of compounds. researchgate.netmdpi.com Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, making it a key target in the treatment of type 2 diabetes. nih.govmdpi.com The interaction of TZD derivatives with PPARγ initiates a cascade of molecular events that modulate gene expression.

The binding of a ligand to the ligand-binding domain (LBD) of PPARγ is the initial step in its activation. Thiazolidinediones, as a class, are known to be potent agonists of PPARγ. researchgate.net The binding affinity of these compounds can be quite high, with some derivatives, such as BRL49653, exhibiting a dissociation constant (Kd) in the nanomolar range. researchgate.net For instance, a study on various TZD derivatives showed that their binding scores to PPARγ can be significant, indicating a stable interaction with the receptor. nih.gov

Upon binding, the ligand induces a conformational change in the PPARγ receptor. This change is crucial for the subsequent steps of transcriptional regulation. The U-shaped conformation adopted by ligands like rosiglitazone (B1679542) within the LBD stabilizes helix-12 of the receptor, which is a critical event for the recruitment of coactivators. nih.gov The thiazolidine-2,4-dione headgroup typically forms hydrogen bonds with key amino acid residues in the LBD, such as His323, His449, and Tyr473, further anchoring the ligand in the binding pocket. nih.gov

| Compound | Binding Affinity (Docking Score, kcal/mol) | Reference |

|---|---|---|

| Pioglitazone (B448) | -8.558 | nih.gov |

| Compound 3j | -7.765 | nih.gov |

| Compound 3i | -7.703 | nih.gov |

| Compound 3h | -7.642 | nih.gov |

Once the ligand-induced conformational change occurs, PPARγ forms a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. mdpi.com This process, known as transactivation, leads to the recruitment of coactivator proteins and the initiation of gene transcription. mdpi.com The genes targeted by PPARγ are involved in various metabolic processes, including lipid uptake and storage. nih.gov

In addition to transactivation, PPARγ can also mediate its effects through trans-repression. This mechanism involves the inhibition of other transcription factor pathways, such as NF-κB, which is involved in inflammatory responses. nih.gov By repressing the activity of these pro-inflammatory pathways, TZDs can exert anti-inflammatory effects.

A well-established effect of PPARγ agonists is the promotion of adipocyte differentiation. nih.govnih.gov Thiazolidinediones have been shown to induce the differentiation of preadipocytes into mature adipocytes. nih.govnih.gov This process is characterized by a significant accumulation of intracellular triglycerides and changes in the expression of adipocyte-specific genes. nih.gov Studies on 3T3-L1 cells, a preadipocyte cell line, have demonstrated that treatment with TZDs like rosiglitazone leads to lipid accumulation, a hallmark of mature adipocytes. sci-hub.box

The stimulation of new adipocyte formation by TZDs can lead to a repartitioning of lipids in the body. nih.gov By promoting the storage of fatty acids in adipose tissue, these compounds can reduce the levels of circulating free fatty acids and their accumulation in other tissues like the liver and muscle, which can contribute to insulin (B600854) resistance. nih.gov

Recent research has identified the mitochondrial pyruvate (B1213749) carrier (MPC) as a direct target of thiazolidinediones. nih.govresearchgate.netnih.gov The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a crucial step for cellular respiration. researchgate.netnih.gov

Studies have shown that clinically relevant concentrations of TZDs can acutely and specifically inhibit MPC activity. researchgate.netnih.gov This inhibition of pyruvate transport was demonstrated in various cell types and was shown to be independent of PPARγ activation. researchgate.net The inhibition of MPC by TZDs can be overcome by providing a membrane-permeable form of pyruvate, such as methyl pyruvate, confirming the specific effect on pyruvate transport. researchgate.net This action suggests a novel mechanism through which TZDs may influence cellular metabolism.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Rosiglitazone | ~5 | researchgate.net |

| Pioglitazone | ~10 | researchgate.net |

| Troglitazone (B1681588) | ~2 | researchgate.net |

Detailed Mechanisms of VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govresearchgate.net The thiazolidine-2,4-dione scaffold has emerged as a promising pharmacophore for the design of VEGFR-2 inhibitors. nih.govnih.govresearchgate.net

The inhibitory mechanism of TZD derivatives against VEGFR-2 typically involves binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of VEGFR-2 and subsequent downstream signaling pathways that promote cell proliferation and survival. nih.gov The design of these inhibitors often involves modifying the TZD core to optimize interactions with key residues in the VEGFR-2 active site. For example, a common strategy is to introduce a terminal hydrophobic moiety to occupy the allosteric hydrophobic pocket of the receptor. nih.gov Several studies have reported the synthesis and evaluation of novel TZD derivatives with potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.govresearchgate.net

Characterization of Extracellular Signal-Regulated Kinase (ERK) Pathway Disruption

The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. nih.gov While direct studies on 3-(4-fluorophenyl)thiazolidine-2,4-dione are lacking, research on other TZD derivatives suggests that this class of compounds may have the potential to disrupt the ERK pathway. nih.gov

For example, a study on the compound 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione identified it as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades. nih.gov This compound was found to inhibit cell proliferation and induce apoptosis in human leukemia cells. nih.gov The disruption of the ERK pathway by this TZD derivative suggests that the thiazolidine-2,4-dione scaffold can be a template for developing inhibitors of this critical cancer-related pathway. Further research is needed to determine if this compound shares this activity.

Identification of Other Specific Biochemical Pathways and Cellular Targets

Investigations into the specific biochemical pathways and cellular targets of this compound have revealed several areas of therapeutic interest. While many studies focus on derivatives of this core structure, the parent compound itself has been identified in research exploring potential antifungal agents. The primary biochemical pathways under investigation for this class of compounds include interference with fungal cell integrity and the inhibition of crucial enzymes.

Research has pointed towards the potential for thiazolidine-2,4-dione derivatives to act as antifungal agents. The proposed mechanism for some of these compounds involves the disruption of the fungal cell wall. nih.gov Morphological changes in the cell walls of Candida species have been observed after treatment with related thiazolidine-2,4-diones, suggesting a destructive effect on this essential fungal structure. nih.gov

Another identified pathway for the antifungal activity of this class of compounds is the interference with glucose transport. nih.gov A study on mycosidine, a related 3,5-disubstituted thiazolidine-2,4-dione, indicated that its antifungal action is associated with the inhibition of glucose transport into the fungal cell. nih.gov This disruption of a fundamental metabolic process could be a key component of its fungistatic and fungicidal effects.

While extensive research has been conducted on various substituted this compound analogs for a range of biological activities, including as anticancer and antimicrobial agents, specific quantitative data detailing the inhibitory concentrations or binding affinities of the unsubstituted parent compound are not widely available in the reviewed scientific literature. nih.gov The focus has largely been on creating and evaluating new derivatives with enhanced potency and specificity. nih.govnih.gov

The following table summarizes the biochemical pathways and cellular targets that have been investigated for the broader class of thiazolidine-2,4-diones, including those related to this compound.

| Potential Pathway/Target | Associated Biological Activity | Observed Effects for Related Compounds | Specific Data for this compound |

| Fungal Cell Wall Synthesis/Integrity | Antifungal | Destructive effects on the cell wall of Candida species. nih.gov | Not explicitly detailed in reviewed literature. |

| Fungal Glucose Transport | Antifungal | Inhibition of glucose transport in Candida albicans. nih.gov | Not explicitly detailed in reviewed literature. |

| Fungal Enzyme Inhibition | Antifungal | Some derivatives show activity against fungal enzymes. researchgate.net | Not explicitly detailed in reviewed literature. |

Preclinical Pharmacological and Toxicological Assessment of 3 4 Fluorophenyl Thiazolidine 2,4 Dione Analogues

In Vivo Efficacy Studies in Relevant Animal Models

Hypoglycemic and Insulin (B600854) Sensitizing Models

Thiazolidine-2,4-diones are well-established as insulin-sensitizing agents, primarily used in the management of type 2 diabetes mellitus. nih.govresearchgate.net Preclinical studies in various animal models have been crucial in identifying and characterizing the hypoglycemic potential of new analogues.

Researchers have synthesized and evaluated series of TZD derivatives for their ability to lower blood glucose levels. In one study, the hypoglycemic activity of imidazopyridine thiazolidine-2,4-diones was assessed in genetically diabetic KK mice. capes.gov.br This model is valuable for evaluating potential antidiabetic agents in a context of genetic predisposition to the disease. Based on its in vivo potency in this model, one compound, 5-[4-(5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-ylmethoxy)benzyl]thiazolidine-2,4-dione, was selected for further clinical investigation. capes.gov.br

Another common model involves inducing diabetes in rodents using chemical agents like alloxan (B1665706) or streptozotocin. For instance, a series of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones were tested in alloxan-induced diabetic Wistar albino rats. nih.gov The results from acute and chronic toxicity studies identified compounds 4h and 4n as having good hypoglycemic activity. nih.gov Similarly, other studies have used alloxan-induced diabetic models to screen 5-(substituted)arylidene-3-substituted-benzylthiazolidine-2,4-dione analogues, comparing their efficacy to the commercial drug rosiglitazone (B1679542). nih.gov

A study focusing on TZD derivatives designated as C40 and C81 utilized streptozotocin-induced diabetic Wistar rats. nih.gov After 21 days of treatment, compound C40 was found to restore normal blood glucose levels (euglycemia), while compound C81 only attenuated the elevated glucose levels. nih.gov Both compounds, however, significantly decreased triglyceride levels, showcasing additional metabolic benefits. nih.gov

Table 1: In Vivo Hypoglycemic Activity of Selected Thiazolidine-2,4-dione Analogues

| Compound/Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Imidazopyridine TZD analogues | Genetically diabetic KK mouse | Identified a potent analogue for further clinical studies. | capes.gov.br |

| Substituted 5-[morpholino(phenyl)methyl]-TZDs | Alloxan-induced Wistar albino rats | Compounds 4h and 4n showed good hypoglycemic activity. | nih.gov |

| Compound C40 | Streptozotocin-induced diabetic rats | Produced euglycemia after 21 days of treatment. | nih.gov |

Anti-inflammatory Models

The anti-inflammatory properties of TZD analogues have also been investigated. The carrageenan-induced paw edema test in rats is a standard in vivo model for evaluating acute anti-inflammatory activity. researchgate.net A study evaluating new benzylidene imidazolidine (B613845) and thiazolidine (B150603) derivatives utilized this model to assess their anti-inflammatory potential. researchgate.net While specific results for 3-(4-fluorophenyl)thiazolidine-2,4-dione were not detailed, the study confirmed the utility of the model for screening the anti-inflammatory effects of the broader thiazolidine class. researchgate.net Other research has focused on in vitro methods, such as human red blood cell (HRBC) membrane stabilization, to indicate anti-inflammatory potential, with compounds 4k and 4f from a synthesized series showing the highest inhibition. nih.gov

Anticancer Models (e.g., Tumor Growth Inhibition)

The TZD scaffold has been identified as a promising pharmacophore for developing anticancer agents. nih.govnih.gov In vivo studies have shown that TZD derivatives can suppress the growth of various cancer cell lines, including those of the colon, breast, and prostate. nih.gov

Research into 3,5-disubstituted-thiazolidine-2,4-dione analogues identified a lead structure, compound 15, which demonstrated improved anti-proliferative activities in vitro against U937 (histiocytic lymphoma), M12 (B-cell lymphoma), and DU145 (prostate cancer) cells. nih.gov These findings encourage further optimization for in vivo tumor growth inhibition studies. nih.gov

Another approach has focused on designing TZD derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. plos.orgrsc.org One such study identified compound 15 (a distinct compound from the one in reference nih.gov) as having the best anti-VEGFR-2 potency in vitro. rsc.org This compound also showed significant anti-proliferative activity against HT-29, A-549, and HCT-116 cancer cell lines and was found to induce apoptosis in HT-29 cells. rsc.org Another potent VEGFR-2 inhibitor, compound 14a , was most effective against Caco-2 (colorectal adenocarcinoma) and HepG-2 (hepatocellular carcinoma) cell lines in vitro and was shown to inhibit cancer cell migration. plos.org These in vitro results are critical precursors for subsequent in vivo assessments of tumor growth inhibition.

A study involving a panel of 60 human tumor cell lines found that the compound 5d (NSC: 768619/1) was active against all cell lines, showing particular potency against renal cancer (RXF 393) and breast cancer (MDA-MB-468) cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Thiazolidine-2,4-dione Analogues

| Compound/Series | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Lead structure 15 | U937, M12, DU145 cell lines | Improved anti-proliferative activities. | nih.gov |

| Compound 14a | Caco-2, HepG-2 cell lines (VEGFR-2 inhibitor) | Most potent effects with IC50 of 1.5 and 31.5 μM, respectively. | plos.org |

| Compound 5d (NSC: 768619/1) | Renal cancer (RXF 393), Breast cancer (MDA-MB-468) | Potent activity with GI50 of 1.15 μM and 1.11 μM, respectively. | nih.gov |

Antileishmanial Models

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. nih.gov The TZD scaffold has emerged as a potential source of novel antileishmanial agents. mdpi.comresearchgate.net Preclinical evaluation has largely involved in vitro phenotypic assays against the promastigote stage of various Leishmania species.

In a study of 16 TZD derivatives, their effect on Leishmania braziliensis and Leishmania infantum promastigotes was evaluated. nih.gov The results indicated that lipophilic substituents on the benzylidene ring influenced potency. Compound 2b was the most potent against L. infantum, while compound 2a was most potent against L. braziliensis. nih.gov

A more extensive study synthesized 61 TZD derivatives bearing a styryl group and tested them against L. infantum. mdpi.com This research identified that a nitro group on the phenyl ring, particularly at the meta position, was beneficial for activity. Compound 14c emerged as a hit compound with good antileishmanial activity and a favorable selectivity index compared to the reference drug miltefosine. mdpi.com It was also suggested that this compound may act as a prodrug, activated by a parasite-specific nitroreductase. mdpi.com

Table 3: In Vitro Antileishmanial Activity of Selected Thiazolidine-2,4-dione Analogues

| Compound | Leishmania Species | Activity (EC50) | Reference |

|---|---|---|---|

| 2a | L. braziliensis | 44.16 ± 5.77 μM | nih.gov |

| 2b | L. infantum | 23.45 ± 4.54 μM | nih.gov |

| 14c | L. infantum | 7 µM | mdpi.com |

Pharmacokinetic (PK) Profile Evaluation of Representative Analogues

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities is fundamental to their development as drugs.

Absorption and Distribution Studies

In silico ADME studies are frequently used as an early-stage assessment of the pharmacokinetic properties of new compounds. One such study on a series of TZD derivatives (C1–C5) provided predictions on key parameters. researchgate.net The analysis predicted high gastrointestinal (GI) absorption for all tested compounds except C3. Regarding distribution, none of the derivatives were predicted to be blood-brain barrier permeant. Lipophilicity and water solubility assessments showed that compounds C1, C2, and C4 were likely water-soluble, while C3 and C5 were moderately soluble. researchgate.net

More detailed preclinical pharmacokinetic studies have been conducted on complex molecules containing a fluorophenyl group, though not a simple TZD. For a MET kinase inhibitor, GNE-A, studies in mice, rats, monkeys, and dogs showed oral bioavailability ranging from 11.2% in rats to 88.0% in mice. nih.gov The volume of distribution ranged from 2.1 to 9.0 L/kg across species, and plasma protein binding was high (96.7-99.0%). nih.gov Such studies, while on a different molecule, illustrate the comprehensive in vivo evaluation required to characterize the absorption and distribution profile of a potential drug candidate.

Table 4: Compound Names Mentioned in the Article

| Compound Name/Identifier |

|---|

| This compound |

| 5-[4-(5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-ylmethoxy)benzyl]thiazolidine-2,4-dione |

| Rosiglitazone |

| 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones |

| 5-(substituted)arylidene-3-substituted-benzylthiazolidine-2,4-dione |

| Pioglitazone (B448) |

| 3,5-disubstituted-thiazolidine-2,4-dione |

| 5-benzylidene thiazolidine-2,4-dione |

| Miltefosine |

Metabolic Pathways and Metabolite Identification of Fluorinated Thiazolidinediones